molecular formula C22H43N11O6 B12517854 N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycine CAS No. 654634-07-8

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycine

Cat. No.: B12517854
CAS No.: 654634-07-8
M. Wt: 557.6 g/mol
InChI Key: XSHHZHNJZZPUSX-KKUMJFAQSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycine is a complex peptide compound It is characterized by the presence of multiple amino acid residues, including L-ornithine, L-leucine, glycine, and diaminomethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method is influenced by factors such as cost, scalability, and the specific application of the compound.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may produce reduced forms with altered functional groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycine is unique due to its specific amino acid sequence and the presence of diaminomethylidene groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

654634-07-8

Molecular Formula

C22H43N11O6

Molecular Weight

557.6 g/mol

IUPAC Name

2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C22H43N11O6/c1-12(2)9-15(33-18(37)13(23)5-3-7-28-21(24)25)20(39)32-14(6-4-8-29-22(26)27)19(38)31-10-16(34)30-11-17(35)36/h12-15H,3-11,23H2,1-2H3,(H,30,34)(H,31,38)(H,32,39)(H,33,37)(H,35,36)(H4,24,25,28)(H4,26,27,29)/t13-,14-,15-/m0/s1

InChI Key

XSHHZHNJZZPUSX-KKUMJFAQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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